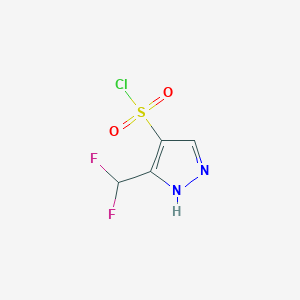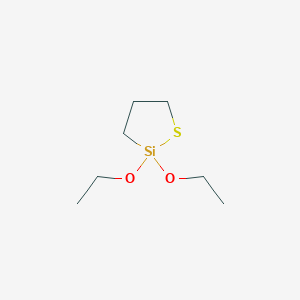
Silane, 1,6-heptadiyne-1,7-diylbis[trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, 1,6-heptadiyne-1,7-diylbis[trimethyl-] is a chemical compound with the molecular formula C₁₃H₂₄Si₂. It is also known as 1,6-Heptadiyne-1,7-diylbis(trimethylsilane). This compound is characterized by the presence of two trimethylsilyl groups attached to a heptadiyne backbone, which consists of a seven-carbon chain with two triple bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 1,6-heptadiyne-1,7-diylbis[trimethyl-] typically involves the reaction of heptadiyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, 1,6-heptadiyne-1,7-diylbis[trimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Silane, 1,6-heptadiyne-1,7-diylbis[trimethyl-] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Silane, 1,6-heptadiyne-1,7-diylbis[trimethyl-] depends on the specific reaction it undergoes. In general, the trimethylsilyl groups provide steric protection and influence the reactivity of the heptadiyne backbone. The compound can interact with various molecular targets through its triple bonds, leading to the formation of new chemical bonds and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Heptadiyne: Lacks the trimethylsilyl groups, making it more reactive.
Trimethylsilylacetylene: Contains only one trimethylsilyl group and a single triple bond.
Bis(trimethylsilyl)acetylene: Similar structure but with a shorter carbon chain.
Uniqueness
Silane, 1,6-heptadiyne-1,7-diylbis[trimethyl-] is unique due to the presence of two trimethylsilyl groups and a heptadiyne backbone. This combination provides a balance of stability and reactivity, making it a valuable compound in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C13H24Si2 |
|---|---|
Poids moléculaire |
236.50 g/mol |
Nom IUPAC |
trimethyl(7-trimethylsilylhepta-1,6-diynyl)silane |
InChI |
InChI=1S/C13H24Si2/c1-14(2,3)12-10-8-7-9-11-13-15(4,5)6/h7-9H2,1-6H3 |
Clé InChI |
JKTAJWQGGNQYMJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CCCCC#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11713099.png)


![2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B11713131.png)
![N'-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B11713133.png)

![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11713135.png)
![2-Chloro-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11713139.png)
![3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B11713156.png)




![(5E)-3-methyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11713188.png)
